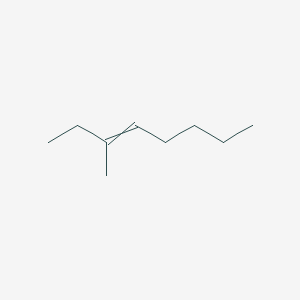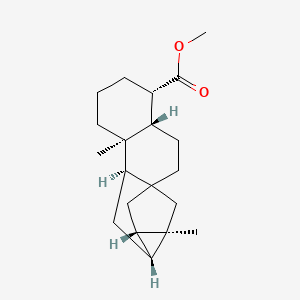
Trachyloban-18-oic acid, (4beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trachyloban-18-oic acid, (4beta)-, is a diterpenoid compound belonging to the trachylobane family. These compounds are characterized by a pentacyclic carbon skeleton and are known for their diverse biological activities. Trachyloban-18-oic acid, (4beta)-, has been isolated from various plant species and has shown potential in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trachyloban-18-oic acid, (4beta)-, can be achieved through biotransformation processes using microorganisms such as Rhizopus arrhizus. This method involves the hydroxylation of ent-trachyloban-18-oic acid to produce various hydroxylated metabolites . The reaction conditions typically involve the use of specific strains of microorganisms under controlled environmental conditions to facilitate the biotransformation process.
Industrial Production Methods: Industrial production of trachyloban-18-oic acid, (4beta)-, may involve large-scale biotransformation processes using optimized strains of microorganisms. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of biocatalysts allows for the production of enantiomerically pure compounds using mild and environmentally friendly processes .
化学反応の分析
Types of Reactions: Trachyloban-18-oic acid, (4beta)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives with unique biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of trachyloban-18-oic acid, (4beta)-, include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of trachyloban-18-oic acid, (4beta)-, include hydroxylated metabolites and other derivatives with rearranged carbon frameworks. These products have been shown to exhibit different levels of biological activity .
科学的研究の応用
Trachyloban-18-oic acid, (4beta)-, has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of other bioactive compounds. In biology and medicine, it has shown potential as an inhibitor of the antiapoptotic protein Bcl-xL, which is involved in the regulation of cell death . Additionally, it has exhibited cytotoxicity against certain cancer cell lines, making it a candidate for further research in cancer therapy .
作用機序
The mechanism of action of trachyloban-18-oic acid, (4beta)-, involves its interaction with specific molecular targets and pathways. It has been shown to bind weakly to the antiapoptotic protein Bcl-xL, which plays a role in preventing programmed cell death (apoptosis). By inhibiting Bcl-xL, trachyloban-18-oic acid, (4beta)-, may promote apoptosis in cancer cells, thereby exerting its cytotoxic effects .
類似化合物との比較
Trachyloban-18-oic acid, (4beta)-, can be compared to other similar diterpenoid compounds, such as ent-kaurene and ent-atisane derivatives. These compounds share similar structural features but may exhibit different biological activities. The uniqueness of trachyloban-18-oic acid, (4beta)-, lies in its specific pentacyclic carbon skeleton and its potential as an inhibitor of Bcl-xL .
List of Similar Compounds:- ent-Kaurene
- ent-Atisane
- ent-Trachyloban-4beta-ol
- ent-Trachylobane derivatives
特性
CAS番号 |
26263-39-8 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
methyl (4S,5S,9S,10R,12R,13S,14S)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-18-7-4-5-12(17(21)22-3)13(18)6-8-20-10-15-14(9-16(18)20)19(15,2)11-20/h12-16H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,18-,19-,20?/m0/s1 |
InChIキー |
VAKFOZRYGYXCLM-HBPMNPHPSA-N |
異性体SMILES |
C[C@]12CCC[C@@H]([C@@H]1CCC34[C@H]2C[C@@H]5[C@H](C3)[C@]5(C4)C)C(=O)OC |
正規SMILES |
CC12CCCC(C1CCC34C2CC5C(C3)C5(C4)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


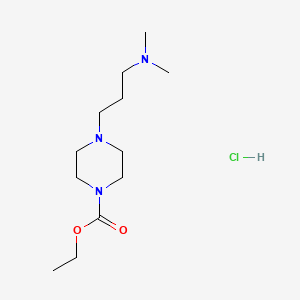

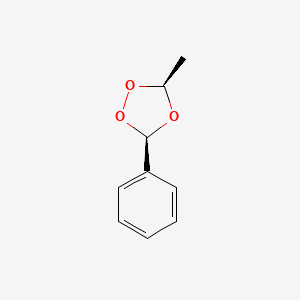

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)

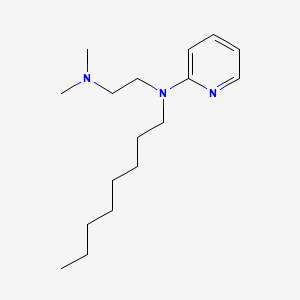
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)


